molecular formula C18H25N4O6P B070516 N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-(diethoxyphosphorylmethyl)benzamide CAS No. 166115-75-9

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-(diethoxyphosphorylmethyl)benzamide

Cat. No.: B070516
CAS No.: 166115-75-9
M. Wt: 424.4 g/mol
InChI Key: KYDKPQWVWFLYDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphonic acid, [[4-[[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]carb is a complex organic compound that belongs to the class of aminophosphonic acids. These compounds are structural analogues of amino acids where the carboxylic group is replaced by a phosphonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, [[4-[[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]carb typically involves the hydrophosphonylation reaction. This process usually entails the condensation of imines and phosphorous acid . The Pudovik reaction or Kabachnik–Fields reaction is often employed, where esters of phosphorous acid, such as diphenylphosphite, are used .

Industrial Production Methods

Industrial production of aminophosphonic acids often involves large-scale hydrophosphonylation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [[4-[[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]carb undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives with additional oxygen atoms, while reduction may produce more hydrogenated forms of the compound .

Scientific Research Applications

Phosphonic acid, [[4-[[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]carb has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of phosphonic acid, [[4-[[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]carb involves its role as an antagonist of amino acids. It inhibits enzymes involved in amino acid metabolism, thereby affecting the physiological activity of cells. This inhibition can lead to antibacterial, plant growth regulatory, or neuromodulatory effects .

Comparison with Similar Compounds

Phosphonic acid, [[4-[[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]carb can be compared with other aminophosphonates, which are organophosphorus compounds with similar structures. These compounds include:

Phosphonic acid, [[4-[[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]carb stands out due to its unique combination of a phosphonic acid group and a pyrimidinyl amino group, which imparts distinct chemical and biological properties.

Properties

CAS No.

166115-75-9

Molecular Formula

C18H25N4O6P

Molecular Weight

424.4 g/mol

IUPAC Name

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-(diethoxyphosphorylmethyl)benzamide

InChI

InChI=1S/C18H25N4O6P/c1-5-27-29(26,28-6-2)11-12-7-9-13(10-8-12)16(23)20-14-15(19)21(3)18(25)22(4)17(14)24/h7-10H,5-6,11,19H2,1-4H3,(H,20,23)

InChI Key

KYDKPQWVWFLYDN-UHFFFAOYSA-N

SMILES

CCOP(=O)(CC1=CC=C(C=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C)N)OCC

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C)N)OCC

Synonyms

Phosphonic acid, [[4-[[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]carbonyl]phenyl]methyl]-, diethyl ester (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.